2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C14H23NO4. This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring provides rigidity, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
Uniqueness
What sets 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid apart is its specific structural configuration, which combines the rigidity of the cyclopropane ring with the flexibility of the piperidine ring.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-5-4-6-11(15)9-8-10(9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
GLRNJKOCRLUETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CC2C(=O)O |
Origin of Product |
United States |
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